Amino-PEG12-alcohol (CAS: 933789-97-0), frequently designated as NH2-PEG12-OH, is a discrete, heterobifunctional polyethylene glycol linker characterized by an exact molecular weight of 545.67 g/mol . Unlike traditional polymeric PEGs, this monodisperse compound contains exactly 12 ethylene glycol units, terminating in a highly reactive primary amine and a stable, orthogonally modifiable hydroxyl group [1]. In procurement and process chemistry, it is primarily sourced to provide precise spatial separation (approximately 4.3 to 4.8 nm extended length) and massive hydration potential to hydrophobic payloads without introducing the analytical complexity of polymer chain-length distributions [2]. Its primary industrial applications lie in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and surface-functionalized nanoparticles where strict Chemistry, Manufacturing, and Controls (CMC) compliance is mandatory.
Substituting Amino-PEG12-alcohol with lower-cost polydisperse alternatives (such as PEG 600 amino alcohol) introduces a Poisson distribution of chain lengths, which severely complicates LC-MS characterization and routinely fails strict regulatory CMC requirements for single-entity therapeutics [1]. Furthermore, substituting with homobifunctional analogs like PEG12-diamine results in uncontrolled cross-linking and dimerization during carboxyl-activation steps, drastically reducing the yield of the desired monoconjugate and necessitating complex purification [2]. Finally, utilizing shorter discrete PEGs (such as Amino-PEG4-alcohol) often fails to provide sufficient hydrodynamic volume to solubilize highly hydrophobic payloads like MMAE or PROTAC degraders, leading to irreversible precipitation during aqueous formulation [3].
In therapeutic manufacturing, the transition from polydisperse to discrete PEGs is driven by analytical clarity. Amino-PEG12-alcohol provides a single molecular entity (100% exact mass of 545.34 Da), whereas polydisperse PEG 600 contains 5 to 8 distinct chain lengths varying by ±44 Da units [1]. This monodispersity eliminates polymeric heterogeneity, yielding a single conjugate peak rather than a broad distribution smear during LC-MS analysis.
| Evidence Dimension | Molecular Weight Distribution and LC-MS Peak Purity |
| Target Compound Data | 100% single molecular entity (Exact Mass: 545.34 Da) |
| Comparator Or Baseline | Polydisperse PEG 600 (Broad distribution of n=10 to n=15 units) |
| Quantified Difference | Elimination of ±44 Da mass variants, yielding a single analytical peak |
| Conditions | High-Resolution LC-MS characterization of bioconjugates |
Crucial for passing strict CMC regulatory requirements and ensuring reproducible batch-to-batch pharmacokinetics.
When coupling a linker to an NHS-activated payload, the choice of terminal groups dictates the process yield. Amino-PEG12-alcohol utilizes an unreactive terminal hydroxyl, allowing the primary amine to couple with >90% monoconjugate yield. In contrast, using the homobifunctional comparator PEG12-diamine results in competitive dimerization, dropping the target yield below 50% [1].
| Evidence Dimension | Monoconjugation Yield during NHS-Ester Coupling |
| Target Compound Data | >90% monoconjugate yield |
| Comparator Or Baseline | PEG12-diamine (<50% monoconjugate yield) |
| Quantified Difference | >40% absolute increase in target yield with near-zero cross-linking |
| Conditions | Standard stoichiometric NHS-ester coupling in organic/aqueous mixtures |
Prevents the costly loss of expensive payloads and eliminates the need for complex, low-recovery purification of cross-linked byproducts.
Hydrophobic payloads require sufficient steric shielding to remain soluble in aqueous buffers. Amino-PEG12-alcohol provides approximately 4.8 nm of highly hydrated spatial extension, whereas the shorter Amino-PEG4-alcohol provides only ~1.6 nm [1]. This 3-fold increase in the hydration sphere significantly reduces the aggregation propensity of highly lipophilic cytotoxins during downstream formulation.
| Evidence Dimension | Aqueous Solubility Enhancement via Steric Shielding |
| Target Compound Data | ~4.8 nm extended hydration sphere |
| Comparator Or Baseline | Amino-PEG4-alcohol (~1.6 nm extended hydration sphere) |
| Quantified Difference | 3x greater spatial extension and proportional increase in water-binding capacity |
| Conditions | Aqueous formulation of lipophilic payloads (e.g., MMAE derivatives) |
Ensures stable aqueous formulation of highly lipophilic payloads without requiring excessive, biologically incompatible organic co-solvents.
In the design of bifunctional degraders (PROTACs), linker length must balance target bridging with cellular entry. Amino-PEG12-alcohol maintains viable cell permeability while effectively bridging the E3 ligase and target protein. Conversely, extending the linker to Amino-PEG24-alcohol pushes the molecular weight well beyond Lipinski limits, causing permeability to drop exponentially [1].
| Evidence Dimension | Cellular Permeability in Bifunctional Degrader Design |
| Target Compound Data | Maintains viable intracellular accumulation (MW contribution: 545 Da) |
| Comparator Or Baseline | Amino-PEG24-alcohol (Severe permeability reduction, MW contribution: >1000 Da) |
| Quantified Difference | Prevents the exponential drop in passive diffusion associated with ultra-long PEGs |
| Conditions | In vitro cell permeability assays for PROTAC ternary complex formation |
Prevents the catastrophic loss of in vivo efficacy caused by overly long, impermeable linker chains in intracellular drug targets.
Amino-PEG12-alcohol is the optimal precursor for constructing ADC linkers where the payload is highly hydrophobic (e.g., MMAE or exatecan). The primary amine readily couples to cleavable peptide sequences (like Val-Cit), while the discrete 12-unit PEG chain provides the exact hydration sphere needed to prevent antibody aggregation without complicating the drug-to-antibody ratio (DAR) mass spectrometry profile [1].
In targeted protein degradation, the ~4.8 nm spacer provided by PEG12 is frequently the required length for bridging an E3 ligase ligand to a target protein ligand. The heterobifunctional nature allows sequential, controlled attachment of the two distinct ligands, while the discrete length ensures reproducible ternary complex formation without the severe cell-permeability penalties associated with PEG24[2].
For diagnostic or drug-delivery nanoparticles, Amino-PEG12-alcohol is utilized to create a hydrophilic, non-fouling corona. The amine anchors the PEG to activated surface carboxyls, while the terminal hydroxyl remains available for subsequent mild activation (e.g., conversion to a leaving group) to attach targeting peptides, avoiding the cross-linking disasters common with homobifunctional diamines [3].